N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a 1,3,4-thiadiazole ring. The molecule is substituted with a cyclopropyl group on the thiadiazole ring and three methyl groups on the pyrazolopyridine moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-7-6-10(11-8(2)20-21(3)12(11)16-7)13(22)17-15-19-18-14(23-15)9-4-5-9/h6,9H,4-5H2,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOZPPOPEABNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NN=C(S3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctiveness is highlighted through comparisons with analogous thiadiazole- and pyrazolopyridine-based derivatives. Key differentiating factors include substituent groups, molecular weight, and bioactivity.
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|---|
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Pyrazolo[3,4-b]pyridine + thiadiazole | Cyclopropyl (thiadiazole), 1,3,6-trimethyl (pyrazolopyridine) | ~400 (estimated) | High lipophilicity; potential kinase inhibition |
| N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | Pyrazole + thiadiazole | Isopropylthio (thiadiazole), methoxy, methyl (pyrazole) | 313.39 | 95% purity; distinct reactivity due to thioether linkage |
| N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-5-methylpyrazine-2-carboxamide | Pyrazine + thiadiazole | Isopropyl (thiadiazole), methyl (pyrazine) | ~290 (estimated) | Variable bioactivity based on pyrazine vs. pyrazolopyridine core |
| N-(1,3-benzodioxol-5-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Pyrazolo[3,4-b]pyridine | Benzodioxol (aromatic substituent), 1,3,6-trimethyl (pyrazolopyridine) | ~380 (estimated) | Anticancer potential; enhanced π-π stacking due to benzodioxol |
| N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Pyrazolo[3,4-b]pyridine + pyrazole | Chloro, dimethyl (pyrazole); ethyl, dimethyl (pyrazolopyridine) | ~390 (estimated) | Dual heterocyclic system; improved metabolic stability |
Key Differentiators:
Substituent Effects: The cyclopropyl group on the thiadiazole ring (target compound) enhances steric hindrance and ring strain compared to isopropylthio () or benzodioxol () groups. This may influence binding affinity in biological targets .
Biological Activity: Compounds with pyrazolopyridine cores (e.g., ) often exhibit kinase inhibitory or anticancer activity, suggesting similar pathways for the target compound.
Synthetic Accessibility :
- The cyclopropyl group poses synthetic challenges due to its strained ring, requiring specialized reagents (e.g., Simmons-Smith conditions) compared to simpler alkyl/aryl substituents in analogs like 5e–5m () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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